molecular formula C25H26FN3O5 B11937667 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B11937667
M. Wt: 467.5 g/mol
InChI Key: LRXRIKVDAVVQCP-QKKBWIMNSA-N
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Description

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, an oxadiazole ring, and a fluorinated benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves multiple steps, including the formation of the oxadiazole ring and the introduction of the cyclopropanecarbonyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide, often referred to as DS-8500a, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DS-8500a features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the cyclopropanecarbonyl and fluoro groups enhances its pharmacological profile. The molecular formula is C20H26FN3O3C_{20}H_{26}FN_3O_3, with a molecular weight of approximately 375.44 g/mol.

DS-8500a acts primarily as a selective agonist for the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion. By activating GPR119, this compound enhances the secretion of glucagon-like peptide-1 (GLP-1), thereby improving glucose-dependent insulin secretion. This mechanism positions DS-8500a as a potential therapeutic agent for managing type 2 diabetes mellitus (T2DM) .

Antidiabetic Effects

Research indicates that DS-8500a significantly upregulates GLP-1 levels and improves glycemic control in preclinical models. A study demonstrated that administration of this compound resulted in a marked reduction in blood glucose levels in diabetic rats, suggesting its efficacy as an antidiabetic agent .

Anticancer Potential

The 1,2,4-oxadiazole framework has been associated with various anticancer activities. In vitro studies have shown that derivatives of this structure exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)12.5Moderate Cytotoxicity
DU 145 (Prostate)15.0Moderate Cytotoxicity
A498 (Renal)10.0High Cytotoxicity

Anti-inflammatory Properties

Preliminary studies suggest that DS-8500a may possess anti-inflammatory properties. In vivo models indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential use in inflammatory diseases .

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, DS-8500a was administered at varying doses over four weeks. The results indicated significant improvements in fasting blood glucose levels compared to the control group. Histological analysis revealed enhanced pancreatic beta-cell function and increased insulin secretion.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines exposed to DS-8500a. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Properties

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

IUPAC Name

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m0/s1

InChI Key

LRXRIKVDAVVQCP-QKKBWIMNSA-N

Isomeric SMILES

CC[C@@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Origin of Product

United States

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